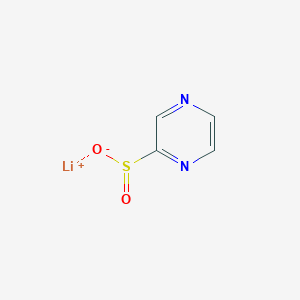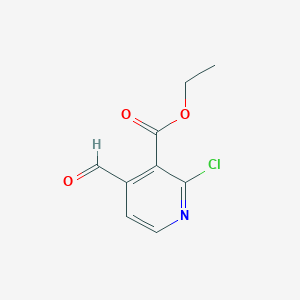
Ethyl 2-chloro-4-formylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-4-ホルミルニコチン酸エチルは、分子式C9H8ClNO3の有機化合物です。ニコチン酸の誘導体であり、ピリジン環の2位にクロロ基、4位にホルミル基を有しています。
準備方法
合成経路と反応条件
2-クロロ-4-ホルミルニコチン酸エチルは、いくつかの方法で合成できます。一般的な方法の1つは、ニコチン酸エチルのクロロ化に続き、ホルミル化を行う方法です。この反応は、通常、塩化チオニルまたは五塩化リンなどのクロロ化剤を制御された条件下で使用して、クロロ基を導入します。ホルミル化工程は、触媒の存在下で、ギ酸またはホルムアミドなどの試薬を用いて達成できます。
工業的製造方法
工業的な環境では、2-クロロ-4-ホルミルニコチン酸エチルの製造は、大規模なクロロ化およびホルミル化プロセスを含む場合があります。これらのプロセスは、高収率と高純度を達成するために最適化されており、最終製品の品質を確保するために、多くの場合、連続式反応器と高度な精製技術を利用しています。
化学反応の分析
反応の種類
2-クロロ-4-ホルミルニコチン酸エチルは、以下を含むさまざまな化学反応を起こします。
置換反応: クロロ基は、アミンまたはチオールなどの求核試薬によって置換され、新しい誘導体を形成します。
還元反応: ホルミル基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元できます。
酸化反応: ホルミル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。
一般的な試薬と条件
置換: 求核試薬(アミン、チオール)、溶媒(エタノール、メタノール)、穏やかな加熱。
還元: 還元剤(水素化ホウ素ナトリウム、水素化リチウムアルミニウム)、溶媒(THF、エタノール)、低温。
酸化: 酸化剤(過マンガン酸カリウム、三酸化クロム)、溶媒(水、酢酸)、室温から穏やかな加熱。
形成される主な生成物
置換: ニコチン酸エチルのアミノまたはチオ誘導体。
還元: 2-クロロ-4-ヒドロキシメチルニコチン酸エチル。
酸化: 2-クロロ-4-カルボキシニコチン酸エチル。
科学研究への応用
2-クロロ-4-ホルミルニコチン酸エチルは、科学研究でいくつかの応用があります。
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: 治療の可能性のある医薬品の合成のための前駆体として探索されています。
工業: 農薬やその他の特殊化学品の製造に使用されています。
科学的研究の応用
Ethyl 2-chloro-4-formylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
2-クロロ-4-ホルミルニコチン酸エチルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に結合し、さまざまな生化学的効果をもたらす可能性があります。たとえば、そのホルミル基は、酵素の活性部位と水素結合やその他の相互作用に関与し、その活性を阻害する可能性があります。
類似化合物との比較
2-クロロ-4-ホルミルニコチン酸エチルは、他のニコチン酸誘導体と比較できます。
2-クロロニコチン酸エチル: ホルミル基がないため、特定の化学変換では反応性が低くなります。
4-ホルミルニコチン酸エチル: クロロ基がないため、生物活性や反応性が異なる可能性があります。
ニコチン酸メチル: 異なる物理的および化学的特性を持つ、より単純なエステル誘導体です。
特性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
ethyl 2-chloro-4-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-2-14-9(13)7-6(5-12)3-4-11-8(7)10/h3-5H,2H2,1H3 |
InChIキー |
TVPBFRZABZULKF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



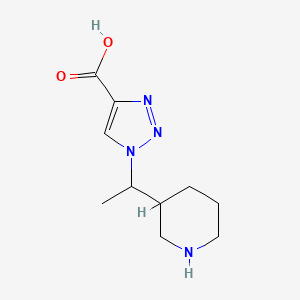

![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)
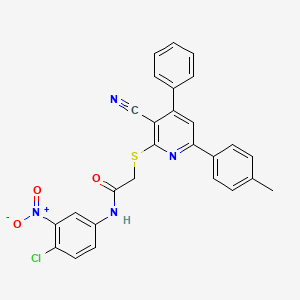
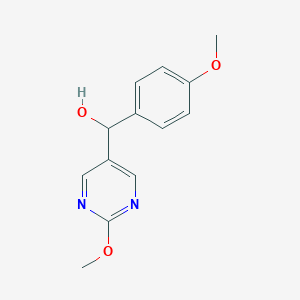



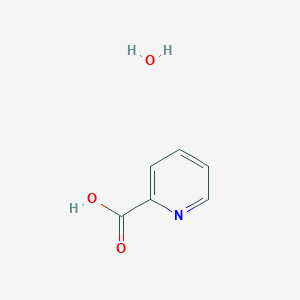
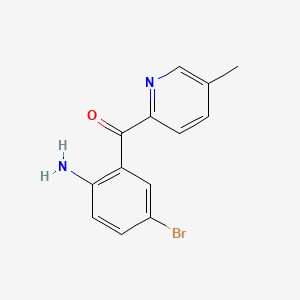
![2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11774846.png)
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B11774849.png)
